GN25 can be derived from various natural sources, primarily from plant extracts. Its classification as a terpene suggests that it may be found in essential oils or resins from specific plant species. The detailed extraction methods and sources of GN25 require further exploration to identify specific plants or biological systems that yield this compound.
The synthesis of GN25 can be approached through various methods, including:
The synthesis process often requires careful control of reaction conditions such as temperature, pressure, and pH to ensure high yields and purity of GN25. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are commonly employed to monitor the synthesis process and confirm the identity of the product .
The molecular structure of GN25 is characterized by a specific arrangement of carbon atoms along with functional groups that define its chemical behavior. While detailed structural data specific to GN25 is not provided in the available literature, terpenes generally possess multiple rings or chains that contribute to their stability and reactivity.
The precise molecular formula for GN25 would need to be determined through spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. These techniques help elucidate the arrangement of atoms within the molecule .
GN25 may participate in various chemical reactions typical for terpenes, including:
The mechanism of action for GN25 would involve its interaction with biological systems at a molecular level. As a terpene, it may interact with cell membranes or specific receptors within organisms.
Further research is required to elucidate the exact biochemical pathways influenced by GN25. This could involve studies on its effects on enzyme activity or cellular signaling pathways .
While specific physical properties for GN25 are not detailed in the search results, typical terpenes exhibit properties such as:
Chemical properties include reactivity towards electrophiles and nucleophiles, which can lead to various derivatives depending on environmental conditions.
Characterization through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could provide insights into thermal stability .
GN25 has potential applications in several fields:
Research into these applications is ongoing, with potential benefits across health sciences and environmental sustainability .
GN25 (3-[{1,4-dihydro-5,8-dimethoxy-1,4-dioxo-2-naphthalenyl}thio]-propanoic acid) is a synthetic small molecule with the molecular formula C₁₅H₁₄O₆S and a molecular weight of 322.33 g/mol. Its CAS registry number (1227401-27-5) provides a unique chemical identifier. The compound features a naphthoquinone core substituted with methoxy groups at positions C5 and C8, connected via a thioether linkage to a propanoic acid moiety. This structural configuration creates a planar, electron-deficient quinone system coupled with a flexible carboxylic acid-containing side chain, facilitating interactions with biological targets [1].
While detailed synthetic protocols remain proprietary, available data suggests preparation through nucleophilic substitution between 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone and 3-mercaptopropanoic acid under basic conditions. Subsequent purification yields GN25 as a light yellow to orange solid, soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL (310.24 mM). Its stability profile requires storage at 4°C in sealed, moisture-free conditions to prevent degradation [1].
Table 1: Physicochemical Properties of GN25
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄O₆S |
Molecular Weight | 322.33 g/mol |
CAS Registry Number | 1227401-27-5 |
Appearance | Light yellow to orange solid |
Solubility (DMSO) | 100 mg/mL (310.24 mM) |
Storage Conditions | 4°C, sealed, protected from light |
GN25 is pharmacologically classified as a protein-protein interaction inhibitor (PPI) with specific activity against the p53-Snail complex. Target identification studies reveal its primary mechanism involves disrupting the binding between tumor suppressor p53 and the transcriptional repressor Snail (SNAI1). This inhibition prevents Snail-mediated repression of p53's transcriptional activity, thereby reactivating p53-dependent pathways in malignant cells [1] [6].
Affinity-based pull-down techniques combined with mass spectrometry have confirmed GN25's target engagement. These methods involve conjugating GN25 to solid supports or biotin tags, incubating with cell lysates, and isolating bound proteins. Subsequent proteomic analysis identifies p53 and Snail as primary interactors, validating its mechanism at the molecular level. Additionally, photoaffinity labeling using diazirine-modified GN25 analogs has mapped the specific binding interface within the p53-Snail complex [8].
Downstream targets modulated by GN25 include:
GN25 emerged from oncological research focused on reactivating p53 in K-Ras-mutated cancers. Initial studies demonstrated its capacity to block Snail-induced p53 inactivation, leading to p53-dependent cell cycle arrest and apoptosis in K-Ras-transformed cells. Mechanistically, GN25 (5 μM, 4h) activates wild-type p53, inducing p21 expression in a dose- and time-dependent manner in A549 (lung) and HCT116 (colon) cancer lines [1] [6].
Subsequent investigations revealed broader anti-tumor effects extending beyond direct cytotoxicity. In 2024, research demonstrated GN25's potent anti-angiogenic activity in human umbilical vein endothelial cells (HUVECs). At non-cytotoxic concentrations (1-20 μM), GN25 significantly inhibited endothelial migration, tube formation, and sprouting in rat aortic ring assays. This activity correlated with suppression of vascular endothelial growth factor (VEGF) secretion and phosphatidylinositol 3-kinase (PI3K)/AKT signaling, suggesting reprogramming of tumor vasculature [3] [6].
Table 2: Evolution of GN25’s Primary Research Applications
Research Phase | Key Findings | Experimental Models |
---|---|---|
Target Identification | Inhibition of p53-Snail binding interface | Protein-protein interaction assays |
Cellular Reactivation | p53/p21 pathway induction in K-Ras-mutated cells | A549, HCT116, MEF cell lines |
Anti-Angiogenic Shift | Suppression of endothelial migration and tube formation; VEGF/MMP-2 downregulation | HUVECs, rat aortic rings, zebrafish |
Vasculogenic mimicry (VM) represents a neovascularization mechanism whereby aggressive tumor cells form vessel-like networks independent of endothelial cells, contributing to therapeutic resistance. GN25 exhibits dual anti-angiogenic and anti-VM activity, positioning it as a novel vascular-disrupting agent. In glioblastoma multiforme (U87MG cells), GN25 (10-20 μM) suppressed VM channel formation by 60-80% and reduced cell migration by 40-65% through downregulation of matrix metalloproteinase-2 (MMP-2) and VEGF [3] [6].
The molecular basis for this dual activity involves:
Table 3: Anti-VM Mechanisms of GN25 in Glioblastoma Models
Cellular Process | GN25 Effect | Magnitude | Molecular Mediators |
---|---|---|---|
Vasculogenic Mimicry | Inhibition of 3D channel formation | 60-80% reduction | ↓MMP-2, ↓VEGF, ↓VE-cadherin |
Cell Migration | Suppression of wound healing capacity | 40-65% reduction | ↓PI3K/AKT, ↓ERK phosphorylation |
Matrix Remodeling | Gelatin degradation inhibition | 70-85% suppression | ↓MMP-2 secretion and activation |
This multi-target profile enables GN25 to simultaneously inhibit classical angiogenesis (endothelial-dependent) and vasculogenic mimicry (tumor cell-dependent), addressing two critical pathways in tumor neovascularization. Its efficacy in zebrafish embryonic models further confirms in vivo anti-angiogenic activity without perturbing pre-existing vasculature, suggesting potential for tumor-selective vascular targeting [6] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1